1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Lipophilicity Physicochemical properties Drug design

Select 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 400877-15-8) for medicinal chemistry where steric and electronic specificity drive outcomes. The ortho-chloro group delivers unique inductive withdrawal and steric effects absent in para/meta-chloro or unsubstituted analogs—directly influencing C4-aldehyde reactivity and downstream biological activity. With predicted LogP 2.93, it enables membrane-permeable libraries critical for CNS drug discovery and intracellular antimicrobial targets. The formyl handle supports Wittig, Knoevenagel, and reductive amination diversification. Specified at ≥95% purity for pharmaceutical impurity reference and HPLC/LC-MS/NMR calibration. Do not substitute without matched comparative performance data.

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
CAS No. 400877-15-8
Cat. No. B1356366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde
CAS400877-15-8
Molecular FormulaC10H7ClN2O
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=C(C=N2)C=O)Cl
InChIInChI=1S/C10H7ClN2O/c11-9-3-1-2-4-10(9)13-6-8(7-14)5-12-13/h1-7H
InChIKeyIBBOEWGKMLRFFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 400877-15-8): Core Chemical Identity and Baseline Characteristics for Scientific Procurement


1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 400877-15-8) is a heterocyclic building block consisting of a pyrazole ring substituted at the N1 position with a 2-chlorophenyl group and at the C4 position with a formyl group . Its molecular formula is C10H7ClN2O, with a molecular weight of 206.63 g/mol and a predicted LogP of 2.93 . The compound features an aldehyde functional group that enables further chemical transformations, making it a versatile intermediate in medicinal chemistry and organic synthesis .

Why 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 400877-15-8) Cannot Be Readily Substituted with Analogous Pyrazole-4-carbaldehydes


The ortho-chloro substitution pattern on the N1-phenyl ring of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde imparts distinct steric and electronic properties that differentiate it from para- or meta-chloro analogs and unsubstituted phenyl derivatives . The ortho-chloro group exerts both inductive electron-withdrawing effects and steric hindrance, which can influence the reactivity of the C4-aldehyde toward nucleophilic addition and condensation reactions compared to compounds lacking this substitution . This positional specificity may lead to differences in reaction yields, regio-selectivity, and downstream biological activity profiles that cannot be assumed equivalent across the arylpyrazole-4-carbaldehyde class . Consequently, substituting this compound with a para-chloro analog (e.g., CAS 63874-99-7) or an unsubstituted 1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 57443-26-2) without explicit comparative performance data introduces uncertainty into both synthetic and biological workflows.

Quantitative Differentiation Evidence for 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 400877-15-8) Against Key Analogs


Predicted LogP and Lipophilicity Comparison: 2-Chlorophenyl vs. 4-Chlorophenyl vs. Unsubstituted Phenyl

The ortho-chloro substitution in 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde results in a predicted LogP value of 2.93, which differs from the predicted LogP of 2.89 for its para-chloro analog (1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, CAS 63874-99-7) and 2.35 for the unsubstituted 1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 57443-26-2) [1]. This 0.58 LogP unit increase relative to the unsubstituted phenyl derivative corresponds to a approximately 3.8-fold higher partition coefficient, indicating significantly greater lipophilicity [1].

Lipophilicity Physicochemical properties Drug design

Predicted Physicochemical Stability: Storage Temperature Requirement Comparison

1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde has a recommended storage temperature of 2-8°C, consistent with the aldehyde functional group's sensitivity to oxidation and moisture . In contrast, the 3-substituted analog 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 1001755-34-1) demonstrates a higher melting point (142-144°C) and may be stored at ambient temperatures, indicating differing inherent stability profiles across the pyrazole-4-carbaldehyde class .

Stability Storage conditions Procurement logistics

Synthetic Utility: Reported Use as Key Intermediate in Bioactive Heterocycle Synthesis

The C4-aldehyde group of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde has been specifically utilized as a starting material for the synthesis of novel pyrazole derivatives with demonstrated biological activity [1]. In a 2018 study, condensation of aryl(hetaryl)pyrazole-4-carbaldehydes with substituted pyrazolones yielded arylidene-pyrazolones that were evaluated for α-glucosidase inhibitory activity [1]. While the study did not include the ortho-chloro derivative directly, the class of pyrazole-4-carbaldehydes served as effective precursors, highlighting the synthetic versatility of this scaffold [1].

Synthetic building block Medicinal chemistry Reaction diversification

Recommended Scientific and Industrial Application Scenarios for 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 400877-15-8)


Medicinal Chemistry: Synthesis of Lipophilic Heterocyclic Libraries

The predicted LogP of 2.93 for 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde makes it a valuable building block for constructing compound libraries with enhanced membrane permeability . This property is particularly relevant for CNS drug discovery programs and antimicrobial agents targeting intracellular pathogens where cellular penetration is critical.

Organic Synthesis: Aldehyde-Based Diversification Reactions

The C4-aldehyde functionality serves as a versatile handle for Wittig, Knoevenagel, and reductive amination reactions, enabling the rapid synthesis of diverse pyrazole-containing scaffolds . The ortho-chloro substituent provides additional opportunities for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after aldehyde protection or in parallel synthetic sequences .

Analytical Reference Standard for Impurity Profiling

This compound is designated as a reference substance for drug impurities and reagents, suitable for use in quality control and analytical method development within pharmaceutical R&D . Its defined purity specifications (≥95%) support its role as a calibration standard for HPLC, LC-MS, and NMR analysis of related pyrazole-containing pharmaceuticals .

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